2-(4-Trifluoromethylbenzoyl)oxazole
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Overview
Description
2-(4-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(4-Trifluoromethylbenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A review of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972 aims to look for potential oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis
Oxazole compounds, including 2-(4-Trifluoromethylbenzoyl)oxazole, are present in various chemical reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .Scientific Research Applications
Synthesis and Catalysis
- 2,4-Oxazoles, including derivatives like 2-(4-Trifluoromethylbenzoyl)oxazole, are integral in the synthesis of various natural products. A study by Luo et al. (2012) demonstrated an efficient modular synthesis of this structure via a gold-catalyzed oxidation strategy. This process involves the annulation between a terminal alkyne and a carboxamide, highlighting the role of bidentate ligands in stabilizing the reactive intermediates during synthesis (Luo, Ji, Li, & Zhang, 2012).
Functionalization and Coupling Reactions
- Flegeau et al. (2006) described a protocol for the functionalization of oxazole positions using the Suzuki coupling reaction. This methodology is particularly effective with 2-aryl-4-trifloyloxazoles and has been extended to the synthesis of a variety of oxazole derivatives, showcasing the versatility and applicability of such compounds in complex chemical syntheses (Flegeau, Popkin, & Greaney, 2006).
Antiprotozoal Activity
- Research by Carballo et al. (2017) on 2-amino-4-phenyloxazole derivatives, a related class of compounds, has shown significant in vitro antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. These findings suggest potential biomedical applications of oxazole derivatives in treating protozoal infections (Carballo et al., 2017).
Antimicrobial and Anticonvulsant Agents
- Wei et al. (2010) investigated oxazole derivatives as anticonvulsant agents, demonstrating their potential use in medical applications. This research highlights the therapeutic value of oxazole compounds in the development of new drugs for the treatment of convulsive disorders (Wei, Wu, Sun, Chai, & Quan, 2010).
- The study of oxazole-based medicinal chemistry by Zhang, Zhao, & Zhou (2018) provides a comprehensive overview of the diverse biological activities of oxazole compounds, including their antibacterial, antifungal, and antiviral properties, further emphasizing their significance in drug development (Zhang, Zhao, & Zhou, 2018).
Safety And Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Trifluoromethylbenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
properties
IUPAC Name |
1,3-oxazol-2-yl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHMIRJRFVXFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642072 |
Source
|
Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylbenzoyl)oxazole | |
CAS RN |
898759-66-5 |
Source
|
Record name | (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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